Xanthene-9-carboxylic acid
Overview
Description
Xanthene-9-carboxylic acid is a compound that features a xanthene core with a carboxylic acid functional group attached at the 9th position. The structure of xanthene-9-carboxylic acid has been studied, revealing that it forms cyclic dimers through hydrogen bonding, which involves two crystallographically inequivalent molecules. The dihedral angle of the xanthene core varies slightly between these molecules, and the planes of the carboxyl groups are nearly perpendicular to the xanthene cores .
Synthesis Analysis
The synthesis of xanthene-9-carboxylic acid derivatives has been explored in various studies. One approach involves the homologation of xanthydrol using N-vinylacetamides or ethyl vinyl ether as acetaldehyde anion equivalents, leading to the efficient synthesis of 9H-xanthene-9-carboxaldehyde . Additionally, novel homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid have been synthesized, providing insights into the coordination chemistry of this compound .
Molecular Structure Analysis
The molecular structure of xanthene-9-carboxylic acid has been characterized by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group, and the xanthene core exhibits a folded conformation with a dihedral angle that varies between two inequivalent molecules in the crystal structure. The carboxyl groups are oriented almost perpendicular to the xanthene core, facilitating the formation of hydrogen-bonded dimers .
Chemical Reactions Analysis
Xanthene-9-carboxylic acid and its derivatives participate in various chemical reactions. For instance, the compound has been used as a linker in the solid-phase synthesis of peptide amides, demonstrating its utility in bioconjugation chemistry . Additionally, xanthene-9-carboxylic acid derivatives have been involved in aromatic nucleophilic substitution reactions, leading to the formation of novel dicarboximides and dicarboxylates with potential applications as photosensitizers .
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthene-9-carboxylic acid derivatives have been extensively studied. For example, the photophysical properties of homodinuclear lanthanide complexes of xanthene-9-carboxylic acid have been investigated, revealing quantum yields and providing insights into their potential applications in materials science . Furthermore, the antiallergic activity of some 9H-xanthen-9-one-2-carboxylic acids has been evaluated, showing a correlation between antiallergic activity and substituent size . The synthesis of polyamides containing xanthene cardo groups has also been reported, highlighting the high glass transition temperatures, thermal stability, and mechanical properties of these polymers 10.
Scientific Research Applications
Synthesis and Chemical Properties
Xanthene derivatives, including xanthene-9-carboxylic acid, are structurally related to xanthones. They are known for their diverse physical and chemical properties, which are significantly influenced by different substituents at position 9. Their synthesis methodologies range from simple starting materials to modification of related structures. A study by Maia et al. (2020) explores various synthetic methodologies for obtaining xanthene-9-carboxylic acid and its derivatives.
Structural Analysis
The structural analysis of xanthene-9-carboxylic acid reveals unique features. Blackburn, Dobson, and Gerkin (1996) conducted a study which showed that xanthene-9-carboxylic acid forms cyclic dimers through hydrogen bonding. The study provides insights into the molecular structure and the angle of the xanthene core, which has implications for its reactivity and interaction with other molecules (Blackburn, Dobson, & Gerkin, 1996).
Biological Activities
Xanthene derivatives, including xanthene-9-carboxylic acid, have been investigated for various biological activities. These include antiallergic properties, as indicated by a study conducted by Bristol et al. (1978), which synthesized and evaluated the antiallergic activity of a series of 9H-xanthen-9-one-2-carboxylic acids (Bristol et al., 1978). Another study by Buchenauer and Grossmann (1970) highlighted the morphoregulatory effects of xanthene derivatives, including xanthene-9-carboxylic acid, on plant morphogenesis (Buchenauer & Grossmann, 1970).
Photophysical Properties
The study of xanthene-9-carboxylic acid's photophysical properties has been a subject of interest in scientific research. Shyni et al. (2007) synthesized and analyzed the photophysical properties of homodinuclear lanthanide complexes of xanthene-9-carboxylic acid. This research provides insights into the potential applications of these complexes in various fields, including material science and photonics (Shyni et al., 2007).
Potential Therapeutic Applications
Xanthene-9-carboxylic acid has also been studied for its potential therapeutic applications. For instance, a study by Panamparambil Antony et al. (2013) introduced 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid as a transition-metal-free carbon monoxide releasing molecule activated by visible light, suggesting its potential in therapeutic applications (Panamparambil Antony et al., 2013).
Safety And Hazards
Future Directions
Xanthene-9-carboxylic acid has shown promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities . Therefore, it is expected that the isolation of xanthone natural products and the synthesis of new xanthones will receive extensive effort in the future .
properties
IUPAC Name |
9H-xanthene-9-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBFNCXKYIEYIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70231501 | |
Record name | Xanthene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Xanthene-9-carboxylic acid | |
CAS RN |
82-07-5 | |
Record name | Xanthene-9-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xanthene-9-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xanthene-9-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66208 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xanthene-9-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xanthene-9-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XANTHENECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A81F6A8V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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